molecular formula C13H9FN2O3 B5531581 4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid

4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid

Cat. No. B5531581
M. Wt: 260.22 g/mol
InChI Key: ONGZAYNQBMPDEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid" involves multicomponent reactions, lithiation followed by carboxylation, and palladium-catalyzed coupling reactions. For example, a practical synthesis approach for a related fluorinated nicotinic acid derivative utilized lithiation with lithium tetramethylpiperidide, followed by CO2 quenching and subsequent palladium-catalyzed coupling steps, achieving a 50% overall yield (Li et al., 2010).

Molecular Structure Analysis

Molecular structure analyses of related compounds emphasize the importance of X-ray crystallography in determining the configurations and crystalline forms. The crystal structure of similar compounds reveals monoclinic space group arrangements, hydrogen bonding patterns, and π-π interactions that stabilize the crystal structure (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical properties of nicotinic acid derivatives, including reactivity and interaction with metal ions, have been explored through synthesis of complexes and characterization of their catalytic and binding behaviors. For instance, studies on chloro-di-phenyltin(IV) complexes with nicotinic acid derivatives reveal specific coordination modes and potential catalytic influences on biochemical processes (Xanthopoulou et al., 2006).

Physical Properties Analysis

The physical properties, such as crystallization tendencies and packing, are crucial for understanding the stability and solubility of these compounds. Research on related compounds highlights the influence of substituents on crystallization from the melt and the formation of stable amorphous phases, which are significant for pharmaceutical applications (Kalra et al., 2017).

Chemical Properties Analysis

Chemical properties, including fluorophilicity and interactions with biological targets, are explored through partitioning behavior and biological activity assays. For example, the fluorophilicity of nicotinic acid ester prodrugs with varying alkyl and fluorocarbon chains has been measured, providing insights into their behavior in biphasic systems and relevance to drug delivery (Ojogun et al., 2010).

properties

IUPAC Name

4-[(3-fluorophenyl)carbamoyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-8-2-1-3-9(6-8)16-12(17)10-4-5-15-7-11(10)13(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGZAYNQBMPDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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